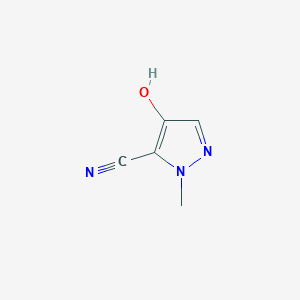

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

4-hydroxy-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYHDGIVCADZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile molecular weight and formula

An In-depth Technical Guide to 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their versatile chemical nature and ability to act as effective pharmacophores. This guide elucidates the core physicochemical properties, including molecular formula and weight, delves into the critical concept of tautomerism inherent to hydroxypyrazoles, proposes a detailed synthetic pathway with mechanistic insights, and discusses its potential applications in modern drug discovery. The content is structured to provide both foundational knowledge and actionable experimental protocols, grounded in authoritative scientific principles.

Introduction to the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in drug development, forming the core of a wide array of therapeutic agents. Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets. Pyrazole derivatives have found applications as kinase inhibitors, anti-inflammatory agents, and treatments for hematologic malignancies.[1][2] The strategic functionalization of the pyrazole ring, as seen in 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile with its hydroxyl and cyano groups, allows for fine-tuning of its pharmacological and pharmacokinetic profiles, making it a valuable building block for creating novel therapeutic entities.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. This section details the essential properties of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile.

Molecular Formula and Weight

The foundational quantitative descriptors of the title compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The molecular formula for a hydroxymethyl pyrazole carbonitrile is C5H5N3O, with a corresponding molecular weight of approximately 123.11 g/mol .[3]

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O | Calculated |

| Molecular Weight | 123.11 g/mol | [3] |

| Canonical SMILES | CN1N=CC(C1=O)C#N | Inferred (Pyrazolone form) |

| InChI Key | Inferred from structure |

Structural Analysis and Tautomerism

A critical feature of hydroxypyrazoles is their existence in tautomeric forms. The 4-hydroxy-pyrazole isomer is in equilibrium with its 4-pyrazolone keto tautomer. This equilibrium is influenced by factors such as the solvent, pH, and temperature. The presence of both forms can have profound implications for the molecule's reactivity and its binding mode with biological targets. Understanding this tautomerism is essential for interpreting spectroscopic data and predicting chemical behavior.

Caption: Tautomeric equilibrium of the target compound.

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol

This protocol outlines a plausible three-component reaction to synthesize the target molecule. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile from commercially available starting materials.

Materials:

-

Ethyl cyanoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methylhydrazine

-

Ethanol (Anhydrous)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine

Protocol:

-

Step 1: Formation of the Enaminonitrile Intermediate.

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: DMF-DMA serves as a one-carbon electrophile and a dehydrating agent, reacting with the active methylene group of ethyl cyanoacetate to form a stable enaminonitrile intermediate. Ethanol is a suitable polar protic solvent for this condensation.

-

-

Step 2: Cyclization with Methylhydrazine.

-

After cooling the reaction mixture to room temperature, add methylhydrazine (1.0 eq) dropwise. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for 6-12 hours or until TLC indicates the consumption of the intermediate.

-

Rationale: Methylhydrazine acts as a binucleophile. One nitrogen atom attacks the electrophilic carbon of the enamine, and the other attacks the carbonyl carbon of the ester, leading to a cyclization-condensation reaction that forms the pyrazole ring.

-

-

Step 3: Hydrolysis and Workup.

-

The resulting mixture will likely contain the ethyl ester of the target scaffold. To obtain the desired 4-hydroxy group (via its tautomer), controlled hydrolysis is necessary. Add a solution of aqueous NaOH (1.2 eq) and heat gently to hydrolyze the ester. Note: Harsh conditions may affect the nitrile group.

-

After hydrolysis, cool the mixture in an ice bath and carefully acidify with dilute HCl to a pH of ~5-6. This will protonate the pyrazolone ring, causing the product to precipitate.

-

Rationale: Saponification cleaves the ester to a carboxylate, which upon acidification can decarboxylate. However, in this specific scaffold, the intermediate is more likely to form the stable pyrazolone structure upon acidification.

-

-

Step 4: Isolation and Purification.

-

Filter the resulting precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing soluble impurities to yield a product of high purity suitable for analysis and further use.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthetic pathway.

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

The 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile scaffold is a versatile building block for several reasons:

-

Hydrogen Bonding: The hydroxyl group (or keto group in the tautomer) is an excellent hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites.

-

Nitrile Group: The cyano group is a polar functionality that can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. It is also a bioisostere for other functional groups and can be a key pharmacophoric element. Furthermore, it can be chemically transformed into other functionalities like amides or carboxylic acids to explore structure-activity relationships (SAR).

-

Methyl Group: The N-methyl group blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can improve cell permeability and metabolic stability.

This combination of features makes the molecule an attractive starting point for library synthesis aimed at discovering novel inhibitors for various enzyme classes, particularly kinases and proteases, which are common targets in oncology and inflammatory diseases.[2] The pyrazole core itself is a proven pharmacophore, and this specific substitution pattern offers a unique vector for chemical exploration.[1]

Conclusion

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile represents a molecule of high potential for chemical synthesis and medicinal chemistry programs. Its key structural features, particularly its tautomeric nature and the presence of versatile functional groups, make it a valuable scaffold for the development of new chemical entities. The synthetic pathway proposed herein offers a logical and experimentally feasible route to access this compound, providing researchers with the means to explore its utility in drug discovery and materials science.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Innovating with Pyrazole Chemistry: 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- in Focus. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. United States Environmental Protection Agency. Available at: [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Available at: [Link]

- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Google Patents.

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]... ResearchGate. Available at: [Link]

-

4-Formyl-1-methyl-1H-pyrazole-5-carbonitrile 1g. Dana Bioscience. Available at: [Link]

-

5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]

-

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Synthesis Strategy: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Executive Summary

Compound: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

CAS: 2091144-03-3

Molecular Formula:

This technical guide addresses the commercial availability and synthetic accessibility of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile. While the compound is listed in major chemical catalogs, stock reliability for high-throughput screening (HTS) or scale-up is often volatile. This guide provides a dual-track strategy: a Sourcing Protocol for immediate procurement and a Derived Synthesis Protocol for in-house production using the commercially stable 4-amino precursor.

Part 1: Commercial Availability Analysis

Market Status

The compound is commercially available but classified as a "Make-to-Order" or "Low-Stock Building Block" rather than a commodity chemical. It is listed by specialized heterocyclic suppliers including Sigma-Aldrich , Enamine , BLD Pharm , and Combi-Blocks .

Procurement Data

| Parameter | Specification | Notes |

| Primary CAS | 2091144-03-3 | Use this for all database searches. |

| Typical Purity | HPLC/NMR validation required upon receipt. | |

| Lead Time | 2-6 Weeks | Often synthesized on demand by suppliers. |

| Price Band | High ($200 - $500 / gram) | Reflects custom synthesis nature. |

| Key Suppliers | Sigma-Aldrich, Enamine, BLD Pharm | Check "In Stock" vs "Ships in X weeks". |

Strategic Recommendation: For requirements

Part 2: Synthesis Strategy (The "Make" Protocol)

When commercial stock is unavailable, the most reliable synthetic route is the Diazotization-Hydrolysis (Sandmeyer-type) sequence starting from the widely available precursor 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile .

Rationale

-

Precursor Availability: The 4-amino analog (CAS 1393101-11-5) is a standard building block, significantly cheaper and more widely stocked than the 4-hydroxy target.

-

Reaction Reliability: Conversion of heteroaromatic amines to hydroxyls via diazonium salts is a robust, self-validating transformation.

-

Regiochemistry: Starting with the pre-functionalized 5-cyano-1-methyl scaffold eliminates the complex regioselectivity issues associated with de novo pyrazole cyclization.

Reaction Scheme

The transformation involves generating a diazonium salt in situ at low temperature, followed by thermal hydrolysis to install the hydroxyl group.

Figure 1: Synthetic pathway from the amino-precursor to the hydroxy-target via diazonium hydrolysis.[1]

Part 3: Detailed Experimental Protocol

Disclaimer: This protocol is derived from standard medicinal chemistry procedures for pyrazole hydroxylation. Optimization of equivalents and temperature may be required.

Materials

-

Starting Material: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (1.0 equiv)

-

Reagents: Sodium Nitrite (

), Sulfuric Acid ( -

Solvents: Water, Ethyl Acetate (for extraction).

Step-by-Step Methodology

-

Solubilization & Acidification:

-

In a round-bottom flask, suspend 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (1.0 g, 8.2 mmol) in dilute

(10 mL, ~20%). -

Checkpoint: Ensure the amine is fully dissolved or forms a fine suspension. If necessary, sonicate.

-

-

Diazotization (The Critical Step):

-

Cool the reaction mixture to 0–5 °C using an ice/water bath.

-

Prepare a solution of

(1.1 equiv, 620 mg) in minimal water (2 mL). -

Add the

solution dropwise over 15 minutes, maintaining the internal temperature below 5 °C. -

Observation: The solution may turn pale yellow/orange. Stir at 0 °C for 30 minutes.

-

-

Hydrolysis:

-

Allow the mixture to warm to room temperature slowly.

-

Heat the reaction mixture to 80–90 °C (or gentle reflux) for 1–2 hours.

- ) evolution indicates successful displacement of the diazonium group by water.

-

Monitoring: Check progress by TLC or LCMS (Target Mass: 123.1,

).

-

-

Work-up & Isolation:

-

Cool to room temperature.[5]

-

Neutralize carefully with saturated

or NaOH to pH ~3-4 (4-hydroxypyrazoles can be amphoteric; avoid high pH which forms the salt). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude product is likely a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

-

Part 4: Analytical Validation

To ensure the integrity of the synthesized or purchased compound, verify against these expected parameters.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive

-

Parent Ion:

-

Fragment Pattern: Loss of

or

Proton NMR ( NMR)

-

Solvent:

-

Key Signals:

- ppm (3H, singlet): N-Methyl group .

- ppm (1H, singlet): C3-H Pyrazole proton .

-

ppm (1H, broad singlet): -OH Hydroxyl proton (exchangeable with

Infrared Spectroscopy (IR)[5][6]

-

Nitrile (

): Sharp, weak-to-medium band at 2220–2240 cm⁻¹ . -

Hydroxyl (

): Broad band at 3200–3500 cm⁻¹ .

Part 5: Decision Logic (Make vs. Buy)

Use this logic flow to determine the most resource-efficient path for your project.

Figure 2: Decision matrix for sourcing 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile.

References

-

Sigma-Aldrich. Product Detail: 4-hydroxy-1-methyl-1H-pyrazole-5-carbonitrile. CAS 2091144-03-3. Available at:

-

BLD Pharm. Product Detail: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. CAS 1393101-11-5.[6] Available at:

-

PubChem. Compound Summary: 4-hydroxy-1-methyl-1H-pyrazole-5-carbonitrile. CID 131395408. Available at:

-

Goetzinger, A. C., & Mueller, T. J. J. (2017).[7] Pyrazoles (Update 2017). Science of Synthesis. (General reference for pyrazole functionalization).

- Fichez, J., Busca, P., & Prestat, G. (2016). Recent Advances in Aminopyrazoles Synthesis and Functionalization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile | 1393101-11-5 [smolecule.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Pyrazole-5-carbonitrile Derivatives in Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole-5-carbonitrile scaffold represents a specialized yet critical motif in modern medicinal chemistry. Unlike its ubiquitous isomer, pyrazole-4-carbonitrile (readily accessible via multicomponent reactions of malononitrile), the 5-carbonitrile derivative offers unique electronic properties and vectoral geometries essential for targeted kinase inhibition and the synthesis of fused heterocyclic systems.[1]

This guide analyzes the 1-substituted-1H-pyrazole-5-carbonitrile core, detailing its role as a pivotal intermediate in the synthesis of blockbuster drugs like Encorafenib (Braftovi) , its utility as a precursor for bioactive pyrazolo[1,5-a]pyrimidines, and the rigorous synthetic methodologies required to access this regiochemical isomer with high fidelity.[1]

Structural & Electronic Properties

The Regiochemistry Challenge

The numbering of the pyrazole ring is dictated by the position of the N-substituent.[1] In 1-substituted pyrazoles :

-

Position 5 (C5): Adjacent to the substituted nitrogen (

).[1] Sterically more crowded but electronically distinct due to the inductive effect of -

Position 3 (C3): Adjacent to the pyridinic nitrogen (

).[1] -

Position 4 (C4): The "top" carbon, most nucleophilic in electrophilic aromatic substitution.

Key Distinction:

-

4-CN derivatives: Easily synthesized via Knoevenagel/cyclization sequences (e.g., hydrazine + ethoxymethylenemalononitrile).[1]

-

5-CN derivatives: Require specific "directed" synthesis (e.g., dehydration of amides or lithiation/trapping) because direct cyclization often favors the thermodynamically stable 3-isomer or the kinetically accessible 5-amino-4-CN product.[1]

Pharmacophore Features

-

Hydrogen Bonding: The nitrile nitrogen is a weak H-bond acceptor (pKa ~ -10), useful for interacting with backbone amides in kinase hinge regions.[1]

-

Metabolic Handle: The -CN group is robust but can be hydrolyzed to primary amides (active metabolites) or reduced to primary amines (as seen in Encorafenib synthesis).[1]

-

Dipole Alignment: The 5-CN group creates a strong dipole vector roughly parallel to the

bond, influencing the orientation of the molecule in the binding pocket.[1]

Synthetic Strategies

Accessing the 5-carbonitrile isomer requires bypassing the natural preference for 3- or 4-substitution.[1]

Method A: Dehydration of Pyrazole-5-Carboxamides (Industrial Standard)

This is the most reliable method for large-scale synthesis, as seen in the production of Encorafenib intermediates.[1]

-

Precursor: 1-Methyl-1H-pyrazole-5-carboxylic acid (obtained from regioselective cyclization of diketoesters).[1]

-

Amidation: Conversion to the primary amide via acid chloride or mixed anhydride.[1]

-

Dehydration: Treatment with

or

Method B: Lithiation-Trapping (Laboratory Scale)

-

Substrate: 1-Substituted pyrazole (often protected).[1]

-

Lithiation:

-BuLi deprotonates C5 (most acidic ring proton due to inductive effect of -

Trapping: Reaction with an electrophilic cyanide source (e.g.,

-toluenesulfonyl cyanide or cyanogen bromide).[1]-

Note: Requires low temperatures (-78°C) to prevent ring fragmentation.[1]

-

Method C: Cyclization of Hydrazones (Regioselective Control)

Reaction of alkyl hydrazines with specific 1,3-dielectrophiles (e.g., ethyl (ethoxymethylene)cyanoacetate) can yield mixtures.[1] Regiocontrol is achieved by controlling solvent polarity and steric bulk of the hydrazine substituent.[1]

Visualization: Synthetic Pathways

Figure 1: Comparison of Direct C-H Cyanation vs. Amide Dehydration routes to Pyrazole-5-carbonitriles.[1]

Medicinal Chemistry Applications

Case Study: Encorafenib (Braftovi)

Encorafenib is a BRAF inhibitor used for the treatment of metastatic melanoma.[1] The synthesis of this drug highlights the critical role of the pyrazole-5-carbonitrile scaffold as a transient intermediate.[1]

-

The Intermediate: 1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile (CAS 1454852-76-6).[1][2][3][4][5]

-

Role: The nitrile group serves as a precursor to the benzylamine side chain or acts as a placeholder during the construction of the pyrazole core before being reduced/modified.

-

Significance: The specific 1,3,5-substitution pattern is essential for positioning the drug within the ATP-binding pocket of the BRAF kinase, where the pyrazole nitrogen interacts with the hinge region.

Precursors for Fused Ring Systems

The 5-cyano group is highly reactive toward nucleophiles, making it an ideal "staple" for closing rings.[1]

-

Pyrazolo[1,5-a]pyrimidines: Reaction of 5-aminopyrazole-4-carbonitriles (or 3-amino-5-carbonitriles) with 1,3-diketones yields these fused systems.[1]

-

Therapeutic Area: These fused derivatives are potent DNA gyrase inhibitors (antimicrobial) and PIM kinase inhibitors (anticancer).[1]

Visualization: Encorafenib Logic

Figure 2: The strategic role of the 5-cyano pyrazole scaffold in the synthesis of Encorafenib.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbonitrile (Dehydration Method)

Adapted from Organic Syntheses and industrial patent literature.

Reagents:

-

1-Methyl-1H-pyrazole-5-carboxamide (1.0 equiv)[1]

-

Phosphorus oxychloride (

) (1.4 equiv)[1][6] -

Pyridine (Solvent/Base)[1]

Procedure:

-

Setup: In a flame-dried round-bottom flask under

, dissolve 1-methyl-1H-pyrazole-5-carboxamide (2.3 g, 18 mmol) in anhydrous pyridine (36 mL). -

Addition: Cool to 0°C. Add

(2.5 mL, 26 mmol) dropwise via syringe to control the exotherm. -

Reaction: Allow the amber solution to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the amide.[1]

-

Workup: Pour the reaction mixture carefully onto crushed ice (~100 g). Adjust pH to ~3 using 6M HCl.[1][6]

-

Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.[6] -

Purification: The crude oil is typically >90% pure but can be distilled or chromatographed (SiO2, 0-20% EtOAc/Hexane) to yield the title compound as a clear oil/low-melting solid.[1]

Data Interpretation:

-

IR: Strong absorption at ~2230

( -

1H NMR (DMSO-d6):

7.68 (d, 1H, H3), 7.13 (d, 1H, H4), 4.00 (s, 3H, N-Me).[1] Note the distinct shift of the N-methyl group due to the adjacent electron-withdrawing nitrile.[1]

Summary of Key Derivatives & Biological Activity

| Derivative Class | Substituents (R1, R3, R5) | Biological Target | Mechanism / Utility |

| 1-Methyl-5-CN | R1=Me, R3=Subst, R5=CN | BRAF Kinase | Key intermediate for Encorafenib ; enables side-chain attachment.[1] |

| Pyrazolo[1,5-a]pyrimidine | Fused 5-CN precursor | DNA Gyrase | Antibacterial; mimics ATP in the ATPase domain of gyrase B. |

| 3-CF3-4-CN | R3=CF3, R4=CN | COX-2 | Celecoxib analogue; CN acts as a bioisostere for sulfonamide/carbonyl.[1] |

| Pyrano[2,3-c]pyrazole | Fused 5-CN | Anticancer | Multicomponent product; induces apoptosis in MCF-7/HepG2 lines.[1] |

References

-

Deng, X., & Mani, N. S. (2010).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones." Organic Syntheses, 87, 16.

-

Array BioPharma Inc. (2014).[1] "Inhibitors of BRAF Kinase."[1] U.S. Patent 8,946,250.[1] (Describes the synthesis of Encorafenib and the 5-cyano intermediate).

-

Momeni, S., & Ghorbani-Vaghei, R. (2024).[1] "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." Nanoscale Advances.

-

Frizzo, C. P., et al. (2012).[1] "Recent advances in the synthesis of new pyrazole derivatives." Journal of the Brazilian Chemical Society.[1]

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 71661642, 1-Methyl-1H-pyrazole-5-carbonitrile." [1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]- | 1454852-76-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile from its 4-bromo precursor. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] The target molecule is a valuable intermediate for the development of novel bioactive compounds.[4] This protocol details a robust method centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, offering high efficiency and yield. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, and offer expert insights for troubleshooting and optimization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its unique chemical properties and ability to act as a versatile pharmacophore have cemented its importance in drug discovery.[5][6] Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7] The synthesis of functionalized pyrazoles, such as the target 4-hydroxy derivative, is therefore a critical endeavor for generating libraries of novel compounds for biological screening and lead optimization.

The conversion of a 4-bromo-pyrazole to a 4-hydroxy-pyrazole is a key transformation that introduces a hydroxyl group, providing a new vector for molecular interactions or further functionalization. This protocol focuses on a classic and effective method: the direct displacement of the bromide using a hydroxide nucleophile.

Reaction Scheme & Mechanism

Reaction:

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when the ring is substituted with potent electron-withdrawing groups (EWGs), it becomes electron-deficient and susceptible to attack by nucleophiles.[8] This process is known as Nucleophilic Aromatic Substitution (SNAr).[9]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the carbon atom bearing the bromine leaving group (the ipso-carbon). This attack is favored because the pyrazole ring is inherently electron-deficient, and this effect is significantly enhanced by the presence of the electron-withdrawing nitrile (-C≡N) group. This step temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]

-

Leaving Group Elimination: The aromaticity of the pyrazole ring is restored through the rapid expulsion of the bromide ion (Br⁻), a good leaving group. The resulting product is the sodium or potassium salt of the target molecule. A final acidification step is required to protonate the pyrazoloxide to yield the neutral 4-hydroxy product.

The presence of the nitrile group ortho to the site of substitution is critical, as it effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[8][10]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Grade |

| 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | C₅H₄BrN₃ | 202.01 | 10.0 | 2.02 g | N/A |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 | 0.80 g | ACS Reagent Grade |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | N/A | 40 mL | Anhydrous |

| Deionized Water | H₂O | 18.02 | N/A | 10 mL + Workup | N/A |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | ~5 mL (2 M) | Reagent Grade |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | N/A | ~150 mL | ACS Reagent Grade |

| Brine (Saturated NaCl) | NaCl/H₂O | N/A | N/A | ~30 mL | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | N/A | ~5 g | Anhydrous |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

pH paper or pH meter

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure all glassware is dry. Place the setup in a heating mantle on a magnetic stirrer.

-

Reagent Addition: To the flask, add 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile (2.02 g, 10.0 mmol) and Dimethyl Sulfoxide (DMSO, 40 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Nucleophile Preparation: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (10 mL). Caution: Dissolution is exothermic. Allow the solution to cool to room temperature.

-

Initiating the Reaction: Add the aqueous NaOH solution to the stirred DMSO solution in the flask.

-

Heating: Heat the reaction mixture to 100-110 °C. Maintain this temperature and continue stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 4-6 hours.

-

Workup - Quenching and Acidification: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water. Stir for 10 minutes. Carefully acidify the aqueous mixture to pH ~5-6 by slowly adding 2 M HCl. Monitor the pH using pH paper. A precipitate may form.

-

Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts. Wash the combined organic layer with brine (1 x 30 mL) to remove residual water and DMSO. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5 minutes, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile.

Field Insights & Troubleshooting

-

Choice of Solvent: DMSO is an excellent choice for SNAr reactions as it is a polar aprotic solvent that effectively solvates the cation (Na⁺) while leaving the nucleophile (⁻OH) relatively "bare" and highly reactive. DMF or NMP are also suitable alternatives.

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 6 hours, the temperature may be too low, or the NaOH may be of poor quality. An additional equivalent of NaOH can be added, or the reaction temperature can be cautiously increased to 120 °C.

-

Workup Issues: During acidification, adding the acid too quickly can cause excessive heat generation. Slow, portion-wise addition with good stirring is recommended. If the product does not precipitate upon acidification, it may be sufficiently water-soluble, making extraction necessary as described.

-

Product Purification: The crude product may be colored due to impurities formed at high temperatures. Recrystallization with a small amount of activated charcoal can help decolorize the final product.

-

Safety Precautions: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin. Sodium hydroxide is corrosive and can cause severe burns.

References

- Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.

- Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR).

- Becerra, D., & Castillo, J.-C. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. (2023, August 16). Smolecule.

- Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor.

- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.

- Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile | 1393101-11-5 [smolecule.com]

- 5. societachimica.it [societachimica.it]

- 6. ijfmr.com [ijfmr.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Protocol for O-alkylation of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Executive Summary

This Application Note provides a definitive guide for the O-alkylation of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (referred to herein as Substrate 1 ). Due to the electron-withdrawing nature of the nitrile group at C5 and the existing methylation at N1, this substrate exhibits unique electronic properties that favor O-alkylation over N-alkylation under controlled conditions.

This guide outlines two primary methodologies:

-

Method A (Standard): Base-mediated Williamson Ether Synthesis for primary/secondary alkyl halides.

-

Method B (Alternative): Mitsunobu Reaction for functionalization using alcohols.

Scientific Foundation & Mechanistic Insight

Structural Analysis & Regioselectivity

Successful alkylation requires understanding the competition between the oxygen at C4 and the nitrogen at N2.

-

Acidity of C4-OH: The hydroxyl group is attached to an electron-deficient pyrazole ring. The nitrile group at C5 (

) is a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the hydroxyl proton (predicted pKa -

Deactivation of N2: While N2 is potentially nucleophilic, the adjacent N1-Methyl group provides steric bulk, and the C5-Nitrile group electronically deactivates the ring system. Consequently, the oxyanion formed upon deprotonation is the harder, more accessible nucleophile.

-

The "Cesium Effect": For sterically demanding electrophiles or to ensure exclusive O-alkylation, Cesium Carbonate (

) is recommended over Potassium Carbonate (

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and competing pathways.

Figure 1: Mechanistic pathway favoring O-alkylation due to electronic deactivation of N2 and charge control at Oxygen.

Experimental Protocols

Method A: Base-Mediated Alkylation (Williamson Ether Synthesis)

Best for: Primary and unhindered secondary alkyl halides (iodides, bromides).

Reagents & Materials

-

Substrate 1: 1.0 equiv

-

Alkyl Halide (R-X): 1.1 – 1.2 equiv

-

Base:

(1.5 equiv) or -

Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)

-

Temperature:

to

Step-by-Step Procedure

-

Preparation: Charge a dry round-bottom flask with Substrate 1 (1.0 equiv) and anhydrous DMF (

concentration). -

Activation: Add powdered

(1.5 equiv). Stir at room temperature for 15–30 minutes.-

Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

-

-

Alkylation: Add the Alkyl Halide dropwise.[1]

-

Critical: If the reaction is exothermic, cool to

during addition, then warm to RT.

-

-

Monitoring: Stir at RT. Monitor by TLC or LC-MS.

-

Timeframe: Reactive halides (MeI, BnBr) typically complete in 1–4 hours. Less reactive halides may require heating to

.

-

-

Quench: Pour the reaction mixture into ice-water (5x reaction volume).

-

Workup:

-

If solid precipitates: Filter, wash with water, and dry.

-

If oil forms: Extract with EtOAc (3x).[1] Wash organics with water (2x) and brine (1x) to remove DMF. Dry over

and concentrate.

-

Method B: Mitsunobu Reaction

Best for: Alkylation using alcohols (R-OH) directly, or when R-X is unstable.

Reagents & Materials

-

Substrate 1: 1.0 equiv

-

Alcohol (R-OH): 1.1 equiv

-

Phosphine:

(Triphenylphosphine) or Polymer-supported -

Azodicarboxylate: DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure

-

Dissolution: Dissolve Substrate 1 , Alcohol , and

in anhydrous THF under inert atmosphere ( -

Addition: Add DIAD dropwise over 10–15 minutes. Maintain temperature below

to prevent side reactions. -

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Concentrate solvent. Triturate with

/Hexane to precipitate triphenylphosphine oxide (

Critical Quality Attributes (CQA) & Troubleshooting

The presence of the nitrile (CN) group introduces a specific risk of hydrolysis if the reaction conditions are too harsh (high pH + high temp + water).

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of anion | Switch base to |

| Byproduct: Amide ( | Nitrile hydrolysis | Ensure reagents are anhydrous. Lower temperature (do not exceed |

| N-Alkylation (Minor) | "Soft" electrophile used | Switch to a "Harder" leaving group (e.g., OTs, OMs) or use Method B. |

| Starting Material Remains | Steric hindrance | Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides. |

Workflow Logic Diagram

The following decision tree assists in selecting the optimal path based on available reagents.

Figure 2: Operational decision tree for selecting the synthesis protocol.

References

-

Regioselective Synthesis of Pyrazoles: Deng, X., Mani, N. S.[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2008, 85, 179.

-

O-Alkylation vs N-Alkylation in Heterocycles: Miyabe, H., et al. "Reactivity of Hydroxylamines and Amides." Journal of Organic Chemistry, 2005, 70, 2148.[3]

-

Base-Mediated Alkylation of 4-Hydroxypyrazoles (Analogous Scaffolds): WO2012015988 - Process for the Synthesis of Pyrazoles. (General conditions for pyrazole ether synthesis).

-

Mitsunobu Reaction on Heteroaromatic Alcohols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109, 2551.

- Acidity and Reactivity of Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Standard Reference Text).

Disclaimer: All chemical protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be utilized. The nitrile moiety is toxic; handle with appropriate care.

Sources

Application Note: Strategic Utilization of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile in Drug Discovery

Executive Summary & Strategic Profile

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 139347-61-8 / PubChem CID: 131395408) is a high-value heterocyclic building block, primarily utilized as a scaffold for synthesizing pyrazolo[4,3-d]pyrimidines .[1][2] These bicyclic systems are critical purine bioisosteres, serving as the core pharmacophore in FDA-approved PDE5 inhibitors (e.g., Sildenafil) and emerging kinase inhibitors (e.g., CDK, JAK family).[1][2]

Unlike its more common isomer (5-amino-4-cyano), this specific 4-hydroxy-5-cyano isomer offers unique synthetic advantages:

-

Orthogonal Functionalization: The C4-hydroxyl group allows for the introduction of solubility-enhancing ethers or lipophilic side chains before ring closure.[1][2]

-

Regiochemical Control: The fixed N1-methyl group directs cyclization exclusively to the [4,3-d] isomer, avoiding the mixture of regioisomers often seen with N-unsubstituted pyrazoles.[1][2]

-

Electronic Tuning: The electron-withdrawing nitrile at C5 increases the acidity of the C4-hydroxyl (pKa ~6–7), facilitating mild alkylation conditions.[1][2]

Chemical Profile & Handling

| Property | Specification | Critical Note |

| Molecular Formula | C₅H₅N₃O | |

| Molecular Weight | 123.11 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert gas.[1][2] |

| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor solubility in non-polar solvents (DCM, Hexane).[1][2] |

| pKa (Calculated) | ~6.5 (4-OH) | Acidic enough for K₂CO₃ deprotonation.[1][2] |

| Hazards | Irritant (H315, H319), Nitrile toxicity | Handle in a fume hood; avoid acid contact (HCN risk).[1][2] |

Divergent Synthesis Workflows

The utility of this intermediate lies in its ability to serve as a "switch" point in synthesis.[1][2] Researchers can either functionalize the hydroxyl group first (Path A) or cyclize the nitrile immediately (Path B).[1][2]

Workflow Diagram (DOT)

Figure 1: Strategic divergence allows for early-stage diversity (Path A) or rapid scaffold construction (Path B).[1][2]

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Purpose: To attach a pharmacophore or solubility tail at the C4 position while preserving the nitrile for later reaction.[1][2] Mechanism: SN2 Nucleophilic Substitution.[1][2]

Reagents:

-

Substrate: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq)[1][2]

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) – Preferred over K₂CO₃ for solubility in DMF.[1][2]

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF under Argon atmosphere.

-

Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow, indicating phenoxide formation.[1][2]

-

Addition: Dropwise add the Alkyl Halide via syringe.

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

-

Workup: Pour mixture into ice-water (10x volume).

-

Yield Expectation: 85–95%.

Expert Insight: If the alkyl halide is secondary or sterically hindered, switch to Mitsunobu conditions (PPh₃, DIAD, THF) to avoid elimination side products.

Protocol B: "One-Pot" Cyclization to Pyrazolo[4,3-d]pyrimidin-7-one

Purpose: Rapid construction of the bicyclic purine bioisostere core.

Mechanism: Acid-catalyzed nitrile hydrolysis to amide

Reagents:

-

Substrate: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (1.0 eq)[1][2]

-

Reagent/Solvent: Formamide (excess, 10–15 vol) or Formic Acid/Ac2O mixture.[1][2]

-

Catalyst: H₂SO₄ (catalytic drops) or Polyphosphoric Acid (PPA).[1][2]

Step-by-Step Procedure:

-

Setup: In a heavy-walled pressure vial or round-bottom flask, suspend the pyrazole substrate in Formamide.

-

Cyclization: Heat to 180°C (reflux) for 6–12 hours.

-

Monitoring: LC-MS is required.[1][2] The starting nitrile (MW 123) will convert to the bicyclic product (MW 150, M+H = 151).[1][2]

-

Isolation: Cool to RT. The product often precipitates directly.[1][2]

Downstream Utility: The resulting Pyrazolo[4,3-d]pyrimidin-7-one is a direct analog of the Sildenafil core.[1][2] It can be chlorinated (POCl₃) to the 7-chloro derivative, which is then reactive toward amines to create potent kinase inhibitors.[1][2]

Analytical Quality Control

To ensure the integrity of the intermediate before use in complex steps, verify the following:

-

¹H NMR (DMSO-d₆):

-

IR Spectroscopy:

-

LC-MS:

References

-

Synthesis of Pyrazolo[4,3-d]pyrimidines

-

Reactivity of Pyrazole Carbonitriles

-

Chemical Data & Identifiers

-

General Pyrazole Synthesis Context

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. PubChemLite - 4-hydroxy-1-methyl-1h-pyrazole-5-carbonitrile (C5H5N3O) [pubchemlite.lcsb.uni.lu]

- 3. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Nucleophilic Substitution on Pyrazole Carbonitriles

Abstract

Pyrazole carbonitriles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Ruxolitinib, Baricitinib). The nitrile group at the C4 position acts not only as a critical hydrogen-bond acceptor in biological systems but also as a potent electron-withdrawing group (EWG) that activates the pyrazole ring for Nucleophilic Aromatic Substitution (

Mechanistic Foundation & Reaction Strategy[1][2]

The Electronic Landscape

The pyrazole ring is electron-rich (

-

Activation: The C4-CN group lowers the energy of the LUMO, specifically at the C3 and C5 positions.

-

Regioselectivity: In N-alkylated pyrazoles, the C5 position (adjacent to the pyrrole-like nitrogen) is significantly more electrophilic than C3 due to the inductive withdrawal of the adjacent nitrogen and the resonance stabilization of the Meisenheimer intermediate.

Reaction Decision Tree

Before initiating benchwork, researchers should utilize the following logic flow to select the optimal synthetic pathway.

Figure 1: Strategic decision tree for functionalizing pyrazole carbonitriles based on substitution patterns.

Critical Reaction Parameters

Solvent Selection: The Dipole Effect

For

-

Dipolar Aprotic (DMF, DMSO, NMP): Essential for stabilizing the charge-separated transition state. DMSO is often superior for less reactive amines due to its higher dielectric constant, though DMF is easier to remove during workup.

-

Protic Solvents (EtOH, iPrOH): Generally poor for

as they solvate the nucleophile (hydrogen bonding), reducing its kinetic reactivity. However, they are useful for microwave-assisted reactions where solubility is the limiting factor.

Base Selection

-

Inorganic Carbonates (

, -

Tertiary Amines (DIPEA, TEA): Useful for highly reactive substrates but can act as nucleophiles themselves or cause side reactions at high temperatures.

-

Hydrides (NaH): Required only when the nucleophile is an alcohol (to form the alkoxide) or a weak amide.

Comparative Optimization Table

Data derived from internal optimization of 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile with morpholine (1.2 eq).

| Entry | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Notes |

| 1 | EtOH | DIPEA | 80 | 24 | <10 | Protic solvent deactivates Nu |

| 2 | THF | DIPEA | 65 (Reflux) | 24 | 15 | Temp too low; THF non-polar |

| 3 | DMF | 80 | 4 | 92 | Standard Condition | |

| 4 | DMSO | 80 | 2 | >98 | Fastest kinetics | |

| 5 | MeCN | 80 | 6 | 88 | Good for ease of workup |

Detailed Experimental Protocol

Objective: Synthesis of 1-methyl-5-morpholino-1H-pyrazole-4-carbonitrile via

Materials

-

Substrate: 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq, 7.0 mmol).

-

Nucleophile: Morpholine (1.2 eq, 8.4 mmol).

-

Base: Powdered Anhydrous

(2.0 eq, 14.0 mmol). -

Solvent: Anhydrous DMF (7 mL, 1M concentration). Note: High concentration favors bimolecular kinetics.

Workflow

-

Setup: To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add the chloropyrazole substrate.

-

Solvation: Add Anhydrous DMF. Stir until fully dissolved.

-

Activation: Add powdered

. The mixture will appear as a suspension. -

Addition: Add Morpholine dropwise via syringe.

-

Reaction: Seal the vessel and heat to 90°C in an aluminum heating block.

-

Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hex) at 2 hours. The product is typically more polar than the starting chloride but less polar than the byproduct (hydrolysis) if water is present.

-

-

Workup (Aqueous Crash):

-

Cool the reaction to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water with vigorous stirring.

-

Observation: The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

mL) to remove residual DMF and base. -

Purification: Dry the solid in a vacuum oven at 45°C. If purity is <95%, recrystallize from EtOH or purify via flash chromatography (0-60% EtOAc in Hexanes).

Process Flow Diagram

Figure 2: Standard operational workflow for SNAr on pyrazole carbonitriles.

Troubleshooting & Optimization (The "Scientist's View")

"The Reaction is Stalled at 50% Conversion"

-

Cause: Chloride accumulation or ion-pairing.

-

Solution: Add a catalytic amount of TBAI (Tetrabutylammonium iodide, 10 mol%). The iodide displaces the chloride to form a more reactive 5-iodo intermediate (Finkelstein-type in situ) or simply acts as a phase transfer catalyst if solubility is an issue.

"I see a Hydrolysis Byproduct (Amide)"

-

Cause: The nitrile group is hydrating to the primary amide (

) under basic aqueous conditions. -

Solution: Ensure reagents are anhydrous. Switch from

to a non-nucleophilic organic base like DIPEA in molecular-sieve dried DMSO. Avoid overheating (>120°C).

"Regioselectivity is Poor (N-alkylation step)"

-

Context: If you are starting from 3-amino-4-cyanopyrazole and trying to alkylate the Ring Nitrogen.

-

Insight: Alkylation of 3-aminopyrazole-4-carbonitrile usually favors N1-alkylation (giving the 5-amino product) due to steric hindrance at N2. However, mixtures are common.

-

Fix: Use temporary protecting groups (e.g., THP) or perform the

on a pre-methylated chloropyrazole rather than building the ring later.

References

-

Mechanism of

on Heterocycles:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

- Note: While classical, modern interpretation in heterocycles is covered in

-

Neustadt, B. R. (2006). Nucleophilic Substitution of Pyrazoles. Comprehensive Heterocyclic Chemistry III.

-

Regioselectivity in Pyrazoles

-

Fustero, S., et al. (2010). Regioselective Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

-

-

Microwave Assisted Synthesis

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

-

-

Solvent Effects in

:-

Newby, J. A., et al. (2020). Solvents as proton shuttles in nucleophilic aromatic substitution. Chemical Science. [Link]

-

-

Specific Application to Pyrazole Carbonitriles (Kinase Inhibitors)

-

Lin, X., et al. (2012). Synthesis and biological evaluation of novel 3,5-disubstituted pyrazole-4-carboxamides as potent inhibitors of Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Strategic Protocols for the Coupling of 4-Hydroxypyrazoles with Aryl Halides

Executive Summary & Strategic Analysis

The coupling of 4-hydroxypyrazoles with aryl halides is a pivotal transformation in medicinal chemistry, particularly for generating bioisosteres of diaryl ethers (e.g., kinase inhibitors). However, this reaction presents a classic ambident nucleophile challenge .

The 4-hydroxypyrazole scaffold possesses three potential nucleophilic sites:

-

The Hydroxyl Oxygen (O-arylation): The target for ether synthesis.

-

The Pyrazole Nitrogen (N-arylation): Often kinetically and thermodynamically favored due to the high nucleophilicity of the pyrazole nitrogen.

-

The C-4 Carbon: Less reactive under standard basic coupling conditions but relevant in specific metal-catalyzed manifolds.

The Regioselectivity Paradox

In N-unsubstituted 4-hydroxypyrazoles, the pKa of the NH (approx. 12-14) and the OH (approx. 9-10) dictates that the hydroxyl group is deprotonated first. However, the resulting phenoxide-like anion often delocalizes electron density into the ring, increasing the nucleophilicity of the nitrogen.

-

Objective: To achieve selective O-arylation (synthesis of 4-aryloxypyrazoles).

-

Primary Obstacle: Competitive N-arylation (synthesis of 1-aryl-4-hydroxypyrazoles).

-

Solution: Orthogonal catalyst systems.[1] Copper/Picolinic acid systems generally favor O-arylation, while Palladium/Biarylphosphine systems favor N-arylation.

Reaction Pathway Visualization

Figure 1: Divergent reaction pathways dictated by catalyst selection. Copper systems are preferred for O-arylation, while Palladium systems dominate N-arylation.

Detailed Protocols

Protocol A: Copper-Catalyzed O-Arylation (The "Maiti-Buchwald" Standard)

Best for: Synthesis of 4-aryloxypyrazoles from aryl iodides or bromides. This protocol utilizes the orthogonal reactivity of Copper(I) with Picolinic acid ligands to favor oxygen coupling over nitrogen.

Mechanism: The picolinic acid ligand forms a rigid chelate with Cu(I), increasing the Lewis acidity of the metal center and facilitating the oxidative addition of the aryl halide, followed by coordination of the harder oxygen nucleophile (phenoxide/alkoxide) rather than the softer nitrogen.

Materials:

-

Substrate: 4-Hydroxypyrazole derivative (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv) or Aryl Bromide (1.5 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)[2]

-

Ligand: Picolinic Acid (20 mol%)

-

Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

-

Vessel Prep: Oven-dry a 10 mL resealable reaction vial (or Schlenk tube) equipped with a magnetic stir bar.

-

Charge Solids: Add CuI (19 mg, 0.1 mmol), Picolinic Acid (24.6 mg, 0.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the 4-hydroxypyrazole substrate (1.0 mmol) to the vial.

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Liquid Addition: Inject the Aryl Halide (if liquid) and anhydrous DMSO (2.0 mL) via syringe. Note: If Aryl Halide is solid, add it in step 2.

-

Reaction: Place the vial in a pre-heated block at 80–90 °C . Stir vigorously for 12–24 hours.

-

Checkpoint: Monitor via LCMS. O-arylation product typically elutes later than the starting material but earlier than bis-arylated byproducts.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a pad of Celite to remove copper salts.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

¹H NMR: Look for the disappearance of the OH signal (usually broad singlet >9 ppm) and the retention of the pyrazole NH signal (if N-unsubstituted).

-

Regiochemistry Check: NOESY correlation between the new aryl ring protons and the pyrazole C-3/C-5 protons confirms O-arylation.

Protocol B: SNAr Coupling for Activated Aryl Halides

Best for: Coupling with electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). No metal catalyst required.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-hydroxypyrazole (1.0 mmol) in DMF (3 mL).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) or NaH (1.1 equiv, 60% dispersion) at 0°C if the substrate is valuable; otherwise, RT is acceptable. Stir for 15 min.

-

Addition: Add the activated Aryl Halide (1.1 equiv).

-

Heating: Heat to 60–80 °C for 2–6 hours.

-

Note on Selectivity: If the pyrazole Nitrogen is unsubstituted, N-arylation often competes strongly in SNAr reactions because the N-anion is a better nucleophile in polar aprotic solvents.

-

Mitigation: Use N-protected 4-hydroxypyrazoles (e.g., 1-THP-4-hydroxypyrazole) to force O-arylation, then deprotect.

-

Protocol C: Palladium-Catalyzed N-Arylation (Control/Side-Reaction)

Context: Use this protocol if you specifically want to arylate the Nitrogen, or to synthesize the impurity standard to validate your O-arylation method.

Materials:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

-

Ligand: tBuBrettPhos or tBuXPhos (2-4 mol%)

-

Base: NaOtBu (strong base) or K₃PO₄[3]

-

Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Procedure:

-

Combine Pd precursor, Ligand, Base, and Substrate in a vial under Argon.

-

Add solvent and heat to 100–110 °C .

-

Reaction is typically fast (< 4 hours).

-

Result: Exclusive N-arylation is usually observed due to the high affinity of Pd-amido complexes.

Optimization & Troubleshooting Guide

Solvent & Base Screening Matrix

The choice of base and solvent dramatically shifts the O vs N selectivity.

| Variable | Condition | Effect on 4-Hydroxypyrazole Coupling |

| Solvent | DMSO / DMF | Favors O-arylation in Cu-catalysis (stabilizes hard charged intermediates).[4] |

| Toluene / Dioxane | Favors N-arylation (promotes tight ion pairing and soft-soft interactions). | |

| Base | Cs₂CO₃ | Best for O-arylation . The "Cesium Effect" aids solubility and O-nucleophilicity. |

| NaOtBu | Strong base; often promotes N-arylation or decomposition. | |

| K₃PO₄ | Good general-purpose base; milder than alkoxides. | |

| Ligand | Picolinic Acid | Critical for O-arylation .[1][4] Acts as an anionic ligand for Cu. |

| Phenanthroline | Good activity, but less O-selective than picolinic acid. | |

| Diamines (DMEDA) | Strongly favors N-arylation. Avoid for ether synthesis. |

Decision Tree for Condition Selection

Figure 2: Workflow for selecting the optimal coupling strategy based on substrate protection status and electrophile electronics.

References

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1] Journal of the American Chemical Society, 131(47), 17423–17429. [Link] Key Reference: Establishes the Picolinic Acid/CuI system for selective O-arylation.[1]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[4][5] The Journal of Organic Chemistry, 75(5), 1791–1794.[4] [Link] Key Reference: Expands scope to heteroaryl ethers relevant to pyrazoles.

-

Zhao, Y., et al. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Beilstein Journal of Organic Chemistry, 15, 2333–2340. [Link] Key Reference: Discusses novel ligands for challenging O-arylation substrates.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link] Key Reference: Defines the "BrettPhos" conditions for N-arylation control.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile. Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges and optimize your reaction yields. Pyrazoles are a critical class of heterocyclic compounds, widely utilized as intermediates in the development of pharmaceuticals and agrochemicals, making robust synthetic protocols essential.[1][2][3]

The predominant and most direct route to this pyrazole involves the cyclocondensation reaction between a 1,3-dielectrophilic species, such as Ethyl (ethoxymethylene)cyanoacetate, and methylhydrazine.[4] The reaction proceeds through a nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and the elimination of a small molecule, typically ethanol, to form the stable pyrazole ring.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the most probable causes and how can I rectify them?

Answer: A low or negligible yield is one of the most common frustrations in synthesis. The issue can typically be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions.

-

Reagent Integrity: The purity of your starting materials is paramount. Ethyl (ethoxymethylene)cyanoacetate is susceptible to hydrolysis and polymerization.[5] Ensure you are using reagents of high purity. Methylhydrazine is a strong reducing agent and can be sensitive to air and moisture.[6] Using freshly opened or properly stored reagents is recommended.

-

Suboptimal Reaction Conditions:

-

Temperature: The reaction may require heating to proceed at an adequate rate.[7] If the reaction is sluggish at room temperature or the reflux temperature of a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[7] However, be aware that excessive heat can lead to decomposition; some pyrazole syntheses show decreased yield above an optimal temperature (e.g., 60 °C).[7][8]

-

Solvent Choice: The polarity of the solvent is a critical factor.[7] While polar protic solvents like ethanol are standard, aprotic dipolar solvents can sometimes provide superior results by better-solubilizing reactants and intermediates.[7] A small-scale solvent screening is a highly effective optimization step.

-

Reaction Time: Ensure the reaction has proceeded to completion. Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

-

pH of the Reaction Medium: The cyclization step can be sensitive to pH. The addition of a catalytic amount of a mild acid (e.g., acetic acid) or base can significantly influence the reaction rate and regioselectivity in related pyrazole syntheses.[7]

Troubleshooting Summary Table

| Potential Cause | Diagnostic Check | Recommended Solution |

|---|---|---|

| Poor Reagent Quality | Verify purity via analytical data (NMR, GC-MS) if possible. | Use new, high-purity starting materials.[6] |

| Suboptimal Temperature | Monitor reaction at current temperature via TLC/HPLC. | Perform small-scale trials at different temperatures (e.g., RT, 60 °C, reflux).[8] |

| Inappropriate Solvent | Check for poor solubility of starting materials. | Conduct a solvent screen with solvents of varying polarity (e.g., Ethanol, DMF, Toluene).[7] |

| Incomplete Reaction | TLC/HPLC shows significant remaining starting material. | Extend reaction time and continue monitoring. Consider a moderate temperature increase.[7] |

| Incorrect pH | Reaction stalls or is slow. | Add a catalytic amount of a mild acid (e.g., acetic acid) to facilitate cyclization.[7] |

Issue 2: Formation of Multiple Products or Significant Impurities

Question: My post-reaction analysis (TLC/NMR) shows multiple spots or peaks, indicating a mixture of products. What are these impurities, and how can they be minimized?

Answer: The formation of side products is a clear indicator that reaction pathways are competing with your desired synthesis.

-

Incomplete Cyclization: The primary impurity may be the uncyclized intermediate adduct formed after the initial nucleophilic attack but before the elimination of ethanol.[4] This is often addressed by increasing the reaction temperature or time to drive the cyclization to completion.

-

Solvent-Induced Side Reactions: The choice of solvent can sometimes lead to side reactions. For example, using methanol with certain substrates has been reported to cause Michael addition as a competing reaction.[7]

-

Regioisomer Formation: While the reaction of Ethyl (ethoxymethylene)cyanoacetate with methylhydrazine is generally selective, reactions with unsymmetrical 1,3-dicarbonyl compounds can produce a mixture of regioisomers.[2] This is less of a concern for this specific target molecule but is a critical consideration in pyrazole synthesis broadly. The solvent system and any acidic or basic additives can influence the isomeric ratio.[7]

-

Purification Strategy: If side products cannot be eliminated by optimizing reaction conditions, a robust purification strategy is necessary.

-

Recrystallization: This is often the most effective method for purifying the final solid product. A solvent system of methanol/water or ethanol/water is a good starting point.[6]

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for this synthesis? A1: A reliable starting point involves dissolving Ethyl (ethoxymethylene)cyanoacetate in a suitable solvent like ethanol. Methylhydrazine (1.0 - 1.2 equivalents) is then added, and the mixture is heated to reflux.[7] The reaction should be monitored by TLC until the starting material is consumed.[7]

Q2: How do I best monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediate, and product spots. Visualize the spots under a UV lamp.

Q3: Is a catalyst required for this reaction? A3: The reaction can often proceed without a catalyst. However, to improve reaction rates and yield, the addition of a catalytic amount of acid, such as acetic acid, is often beneficial for promoting the cyclization step.[7] Modern, greener syntheses of related pyrazoles have explored various catalysts, including novel nano-catalysts, to improve efficiency and yield under milder conditions.[9][10]

Q4: What are the key safety precautions for this synthesis? A4: Methylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[6] Cyanoacrylate derivatives can be irritants, particularly to the eyes and respiratory system.[5][11] Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common synthesis problems.

Caption: General Experimental Workflow for Synthesis.

Caption: Troubleshooting Logic for Low Yield Issues.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Researchers should optimize parameters based on their specific laboratory conditions and analytical observations.

1. Reaction Setup:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add Ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

-

Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of starting material).

-

Begin stirring the solution.

2. Addition of Reagent:

-

Slowly add methylhydrazine (1.0 - 1.2 eq) to the stirred solution at room temperature.[6]

-

If using a catalyst (e.g., a few drops of glacial acetic acid), it can be added at this stage.[7]

3. Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., reflux for ethanol).

-

Allow the reaction to proceed for several hours.

4. Monitoring:

-

Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.

-

Elute the plate with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light.

-

The reaction is complete when the starting material spot is no longer visible.[7]

5. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[7]

-

To the resulting residue, add cold water or a 1:1 mixture of methanol/water to induce precipitation.[6]

-

Stir the suspension for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold water or the precipitation solvent.[6]

-

Dry the solid under vacuum to obtain the crude product.

-

If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol) to achieve higher purity.

References

- Benchchem. Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Benchchem. Accessed February 15, 2026.

- Benchchem. Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Benchchem. Accessed February 15, 2026.

- Gou, S., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.

- MDPI. (2023).

- ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.

- ResearchGate. (2022). Optimization for the cyclization step.

- Deng, X., & Mani, N. S. Organic Syntheses Procedure. Organic Syntheses.

- Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.

- Frontiers. (2021).

- PubChemLite. 4-hydroxy-1-methyl-1h-pyrazole-5-carbonitrile. PubChemLite.

- Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.

- PMC. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.

- ResearchGate. The preparation of 5-amino-1H-pyrazole-4-carbonitriles.